molecular formula C3H2Cl2F2 B1433596 2,3-Dichloro-3,3-difluoropropene CAS No. 2252-87-1

2,3-Dichloro-3,3-difluoropropene

Cat. No. B1433596
CAS RN: 2252-87-1
M. Wt: 146.95 g/mol
InChI Key: IAPGBTZUBKUKOR-UHFFFAOYSA-N
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Description

2,3-Dichloro-3,3-difluoropropene is a chemical compound with the molecular formula C3H2Cl2F2 . It is a derivative of propene where two hydrogen atoms are replaced by chlorine atoms and two hydrogen atoms are replaced by fluorine atoms .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-3,3-difluoropropene consists of a three-carbon chain (propene) with two chlorine atoms and two fluorine atoms attached . The molecular weight is 146.95 .


Chemical Reactions Analysis

The reactions of diethylamine with 2,3-dichloro-3,3-difluoropropene in methanol proceed in two directions: a) with transfer of reaction center and formation of N-(2-chloro-3,3-difluororallyl)-diethylamines; b) by the direct replacement of chlorine in the chlorodifluoromethyl group by dimethylamino and the formation, after hydrolysis, of 2-chloro-N, N-diethylacrylamides .

Scientific Research Applications

1. Intermediate in the Production of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) 2,3-Dichloro-3,3-difluoropropene is used as an intermediate in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf) . This is particularly useful because HFO-1234yf is a refrigerant with low global warming potential .

Refrigeration Systems

This compound is being considered as a replacement for chlorofluorocarbons such as dichlorodifluoromethane in refrigeration systems . This is due to its low ozone depletion potential .

Blowing Agents

2,3-Dichloro-3,3-difluoropropene is also being considered as a replacement for trichlorofluoromethane as a blowing agent . Blowing agents are substances that are capable of producing a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition, such as polymers, plastics, and metals .

Diluents for Gaseous Sterilization

Traditionally, chlorofluorocarbons (CFCs) like trichlorofluoromethane and dichlorodifluoromethane have been used as diluents for gaseous sterilization . 2,3-Dichloro-3,3-difluoropropene, having low ozone depletion potential, is being considered as a replacement for these CFCs .

Production of Environmentally Desirable Products

The production of Hydrofluorocarbons (HFCs), i.e., compounds containing only carbon, hydrogen, and fluorine, has been the subject of interest to provide environmentally desirable products for use as solvents, blowing agents, refrigerants, cleaning agents, aerosol propellants, heat transfer media, dielectrics, fire extinguishing compositions, and power cycle working fluids .

Azeotropic and Azeotrope-like Compositions

2,3-Dichloro-3,3-difluoropropene can form azeotropic and azeotrope-like compositions with hydrogen fluoride (HF) . These compositions are useful as intermediates in the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf) .

Safety and Hazards

2,3-Dichloro-3,3-difluoropropene may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,3-dichloro-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGBTZUBKUKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3,3-difluoropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-3,3-difluoropropene
Reactant of Route 2
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Reactant of Route 3
2,3-Dichloro-3,3-difluoropropene
Reactant of Route 4
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Reactant of Route 5
2,3-Dichloro-3,3-difluoropropene

Q & A

Q1: What is known about the azeotropic properties of 2,3-Dichloro-3,3-difluoropropene?

A1: Research indicates that 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) can form an azeotropic or quasi-azeotropic mixture with hydrogen fluoride (HF). [] This property can be significant in industrial processes, potentially simplifying separation and purification steps. You can find more details in the research paper "Quasi-azeotropic composition of 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) and hydrogen fluoride (HF)". []

Q2: Has 2,3-Dichloro-3,3-difluoropropene been investigated in the context of reactions with amines?

A2: While the provided abstract doesn't offer specific results, a study explored the reaction of diethylamine with a series of polychlorofluoropropenes, including those with the general structure CH2=CXFnC13-n. [] This suggests potential reactivity of 2,3-Dichloro-3,3-difluoropropene with amines, although further research is needed to confirm and characterize specific reactions. For more information, refer to the paper "Action of diethylamine on polychlorofluoropropenes of structure CH2=CXFn C13-n." []

Q3: Are there established synthetic pathways for producing derivatives of compounds similar to 2,3-Dichloro-3,3-difluoropropene?

A3: Yes, research demonstrates the synthesis of various chloro fluoro derivatives using 1,1,1,3-tetrachloropropane as a starting material. [] This suggests potential routes for preparing derivatives of 2,3-Dichloro-3,3-difluoropropene, although specific reaction conditions and outcomes would need further investigation. You can explore this further in the research paper "Preparation of some chloro fluoro derivatives from 1,1,1,3-tetrachloropropane." []

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